N-(3-chloro-4-methylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
描述
N-(3-Chloro-4-methylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic small molecule characterized by a dihydropyridazinone core substituted with a 4-ethoxyphenyl group at position 3 and an acetamide side chain linked to a 3-chloro-4-methylphenyl moiety. The dihydropyridazinone scaffold is a pharmacologically privileged structure known for its role in kinase inhibition and enzyme modulation .
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-3-28-17-8-5-15(6-9-17)19-10-11-21(27)25(24-19)13-20(26)23-16-7-4-14(2)18(22)12-16/h4-12H,3,13H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSLOQPFYHYWHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyridazinone core: This can be achieved by reacting 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyridazinone ring.
Introduction of the acetamide group: The pyridazinone intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the acetamide group.
Substitution reaction: Finally, the chloro-methylphenyl group is introduced through a nucleophilic substitution reaction using 3-chloro-4-methylaniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thiols.
科学研究应用
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of approximately 417.909 g/mol. Its structure features a pyridazinone moiety, which is significant in drug design due to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridazine derivatives, including N-(3-chloro-4-methylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study by Łączkowski et al., several pyridazine derivatives were synthesized and tested for their anticancer properties on human cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results demonstrated that specific substitutions on the pyridazine ring enhanced the cytotoxicity, suggesting that the compound could be optimized for better efficacy against cancer cells .
Anticonvulsant Activity
Pyridazine derivatives have also been explored for their anticonvulsant properties. The presence of certain substituents can enhance the effectiveness of these compounds in seizure models.
Case Study: Seizure Protection
A study reported that derivatives similar to this compound displayed significant anticonvulsant activity in picrotoxin-induced seizure models. The structure–activity relationship (SAR) analysis indicated that electron-withdrawing groups at specific positions on the phenyl rings contributed to increased seizure protection .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Research indicates that pyridazine derivatives possess activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
In a comparative study, various pyridazine analogues were screened for their antibacterial properties against standard strains such as E. coli and S. aureus. The findings suggested that certain modifications to the chemical structure significantly enhanced antibacterial activity, indicating promising applications in treating bacterial infections .
作用机制
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
相似化合物的比较
Comparison with Structurally Analogous Compounds
Structural Variations in the Dihydropyridazinone Core
The dihydropyridazinone core is a common feature among analogs, but substituents on the phenyl ring at position 3 vary significantly, affecting electronic and steric properties:
- 4-Ethoxyphenyl (Target Compound): Enhances lipophilicity and may stabilize π-π interactions in hydrophobic binding pockets .
- 4-Methoxyphenyl (Compound 8 in ): Similar electron-donating effects but with reduced steric bulk compared to ethoxy .
- 4-Chlorophenyl (Compound 9) and 4-Bromophenyl (Compound 10): Electron-withdrawing groups that may improve binding to electrophilic regions of targets like kinases .
- Naphthalen-1-yl (): A bulky aromatic substituent that could enhance stacking interactions but reduce solubility .
Acetamide Side Chain Modifications
The acetamide moiety’s substituents influence target selectivity and ADME properties:
- 4-Acetamidophenyl (): A polar substituent that may enhance solubility but reduce blood-brain barrier penetration .
Table 1: Key Physicochemical and Structural Comparisons
*Estimated based on structural similarity to analogs.
Pharmacological Implications
- Kinase Inhibition: Compounds with dihydropyridazinone cores (e.g., ’s analogs) show dual inhibition of EGFR and BRAFV600E kinases.
- Solubility and Bioavailability : The 3-chloro-4-methylphenyl group in the target compound likely reduces aqueous solubility compared to polar analogs like Compound 8 (4-methoxyphenyl) but enhances passive diffusion across lipid membranes .
生物活性
N-(3-chloro-4-methylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies and sources.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C25H22ClN3O3S
- Molecular Weight: 480.11431 g/mol
- SMILES Notation: CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)C)Cl
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown promising results in inhibiting cancer cell proliferation across various cell lines. The presence of electron-withdrawing groups, such as chlorine, has been linked to enhanced antiproliferative effects.
Case Study:
A study evaluated the anticancer activity of thiazole derivatives, revealing that certain substitutions led to improved efficacy against human cancer cell lines. The structure–activity relationship (SAR) analysis indicated that compounds with a 4-chlorophenyl substitution displayed the highest activity, suggesting that similar modifications in our compound could yield beneficial results in cancer therapy .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Similar pyridazine derivatives have demonstrated COX-2 inhibition, which is crucial for reducing inflammation. In vitro studies have shown that these compounds can effectively reduce inflammatory markers in cell cultures.
Research Findings:
A systematic review highlighted that triazine and pyridazine derivatives possess notable anti-inflammatory properties, with some exhibiting IC50 values in the low micromolar range against COX enzymes . This suggests that our compound may also share this therapeutic potential.
The biological mechanisms through which this compound exerts its effects likely involve multiple pathways:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest: Some studies indicate that related structures can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction: Evidence suggests that these compounds can trigger programmed cell death in malignant cells, contributing to their anticancer effects.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C25H22ClN3O3S |
| Molecular Weight | 480.11431 g/mol |
| Anticancer Activity | Significant (varies by structure) |
| Anti-inflammatory Activity | Notable (IC50 low micromolar range) |
常见问题
Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 4-ethoxyphenylhydrazine with a diketone precursor to form the pyridazinone core.
- Step 2: Acetamide coupling via nucleophilic substitution between the pyridazinone intermediate and 3-chloro-4-methylphenylacetic acid chloride.
- Critical Parameters:
- Solvent Choice: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .
- Temperature Control: Maintain 60–80°C during cyclization to prevent side reactions .
- Catalysts: Use mild bases (e.g., triethylamine) to facilitate coupling reactions .
- Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) track reaction progress .
Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
Discrepancies may arise from variations in purity, assay conditions, or target specificity. Strategies include:
- Orthogonal Assays: Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity profiling) .
- Purity Validation: Confirm compound integrity via HPLC (≥95% purity) and nuclear magnetic resonance (NMR) spectroscopy .
- Standardized Protocols: Replicate studies under controlled conditions (e.g., identical cell lines, serum-free media) .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- 1H/13C NMR: Assign protons and carbons to confirm the pyridazinone core, ethoxyphenyl, and chloro-methylphenyl substituents .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., C21H20ClN3O3) and detect isotopic patterns .
- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
Advanced: What computational strategies model the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding modes with kinase domains or GPCRs .
- Molecular Dynamics (MD) Simulations: Employ GROMACS to assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR Modeling: Corolate substituent electronic properties (e.g., Hammett constants) with activity data to guide optimization .
Basic: How can purification be optimized to achieve >95% purity?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2) .
- Recrystallization: Dissolve crude product in hot ethanol, then slowly add water to induce crystallization .
- Preparative HPLC: Employ a C18 column with acetonitrile/water (0.1% trifluoroacetic acid) for final polishing .
Advanced: What structural modifications enhance target selectivity and reduce off-target effects?
Methodological Answer:
- Pyridazinone Core Modifications: Introduce electron-withdrawing groups (e.g., -NO2) at position 5 to enhance kinase affinity .
- Ethoxyphenyl Substitution: Replace the ethoxy group with bioisosteres (e.g., trifluoromethoxy) to improve metabolic stability .
- Acetamide Linker Optimization: Shorten the methylene spacer to reduce conformational flexibility and improve binding specificity .
Basic: What are the stability profiles under varying storage conditions?
Methodological Answer:
- Short-Term Stability: Store at -20°C in anhydrous dimethyl sulfoxide (DMSO) for ≤6 months .
- Long-Term Stability: Lyophilize and store under argon at -80°C for >2 years; confirm integrity via annual NMR checks .
Advanced: How to address low solubility in aqueous buffers for in vivo studies?
Methodological Answer:
- Prodrug Design: Introduce phosphate esters at the acetamide moiety for enhanced hydrophilicity .
- Nanoparticle Formulation: Encapsulate in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 100–150 nm) .
- Co-Solvent Systems: Use cyclodextrin complexes (e.g., HP-β-CD) at 10% w/v to improve solubility .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Enzyme Inhibition Assays: Measure IC50 against COX-2 or PDE4 using fluorogenic substrates .
- Antiproliferative Screening: Test against HeLa or MCF-7 cell lines via MTT assay (48–72 hr exposure) .
- Antimicrobial Susceptibility: Use broth microdilution (MIC determination) for gram-positive bacteria .
Advanced: How to reconcile conflicting cytotoxicity data between 2D and 3D cell models?
Methodological Answer:
- 3D Spheroid Validation: Compare IC50 in monolayers vs. spheroids (e.g., HCT-116) to assess penetration efficiency .
- Microenvironment Mimicry: Supplement 3D models with extracellular matrix (Matrigel®) and hypoxia-inducible factors .
- Metabolomic Profiling: Use LC-MS to identify differential metabolite uptake in 2D vs. 3D systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
